

Comprehensive Spectroscopic Characterization: 2,5-Dimethyl-2-ethylhexanoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-2-ethylhexanoic acid

CAS No.: 24353-79-5

Cat. No.: B031094

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Executive Summary & Compound Identity

2,5-Dimethyl-2-ethylhexanoic acid is a highly branched, aliphatic carboxylic acid.^{[1][2][3]} It represents a primary structural isomer of Neodecanoic acid (CAS 26896-20-8), a mixture widely used in the synthesis of sterically hindered esters, metal extractants, and polymerization initiators.

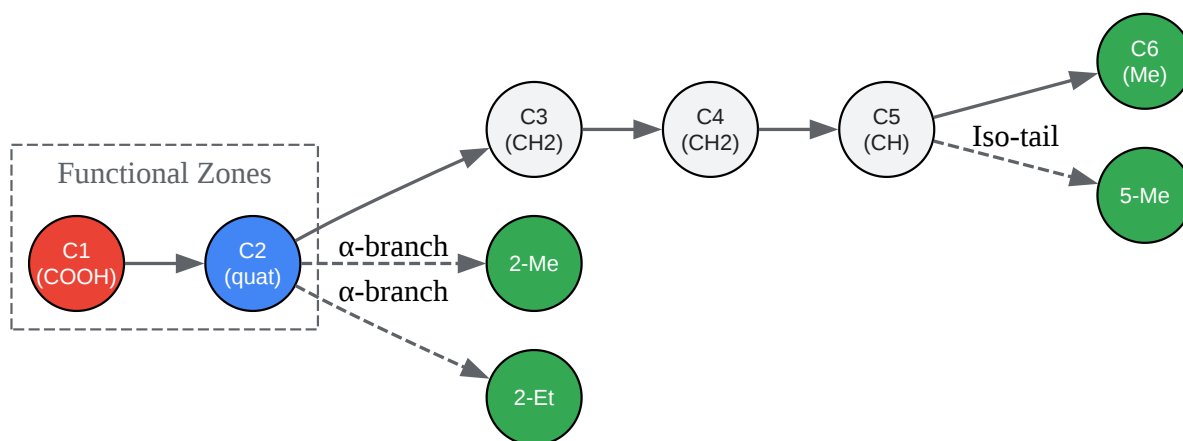
This guide provides the specific spectroscopic signature for the pure isomer (CAS 24353-79-5), distinguishing it from the isomeric mixture. The molecule's quaternary

-carbon confers exceptional hydrolytic stability and unique spectral features, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Parameter	Data
IUPAC Name	2-Ethyl-2,5-dimethylhexanoic acid
CAS Number	24353-79-5 (Pure Isomer)
Molecular Formula	
Molecular Weight	172.27 g/mol
SMILES	CCC(C)(CCC(C)C)C(=O)O
Key Feature	Quaternary -carbon (Neo-structure)

Structural Visualization & Numbering

The spectroscopic assignment relies on the specific carbon numbering scheme derived from the hexanoic acid backbone.



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Figure 1: Structural connectivity of **2,5-Dimethyl-2-ethylhexanoic acid** highlighting the steric shielding at C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the quaternary C2 center, which eliminates the typical -proton signal seen in linear fatty acids.

C NMR Data (100 MHz, CDCl)

The quaternary carbon (C2) appears significantly downfield compared to linear analogs due to the "neo" branching effect.

Carbon Position	Chemical Shift (, ppm)	Multiplicity	Assignment Logic
C1 (C=O)	184.2	s	Carboxyl carbonyl; deshielded.
C2 (Quat)	47.8	s	Diagnostic Peak. Quaternary center with no attached protons.
C3	36.5	t	Methylene; shielded by -branching.
C4	33.1	t	Methylene chain.
C5	28.4	d	Methine of the terminal isopropyl group.
C2-Ethyl (CH)	29.8	t	Methylene of the ethyl branch.
C2-Me	21.5	q	Methyl directly on quaternary center.
C5-Me / C6	22.6 / 22.8	q	Terminal isopropyl methyls (diastereotopic).
C2-Ethyl (CH)	8.7	q	Terminal methyl of the ethyl branch.

H NMR Data (400 MHz, CDCl)

The proton spectrum is dominated by overlapping multiplets in the aliphatic region, but the C2-Methyl singlet is a distinct marker.

Proton Environment	Shift (, ppm)	Multiplicity	Integration	Interpretation
-COOH	11.8 - 12.5	br s	1H	Acidic proton (concentration dependent).
C2-Ethyl (CH)	1.55 - 1.70	m	2H	Diastereotopic methylene protons.
C3-H , C4-H	1.20 - 1.50	m	4H	Overlapping backbone methylene envelope.
C5-H	1.52	m (sept)	1H	Methine proton of isopropyl tail.
C2-Me	1.12	s	3H	Diagnostic Singlet. No coupling to -H.
C5-Me / C6-H	0.88	d (Hz)	6H	Isopropyl doublet.
C2-Ethyl (CH)	0.82	t (Hz)	3H	Triplet of the ethyl group.

“

Technical Insight: In commercial "Neodecanoic acid" mixtures, these peaks often broaden or overlap with other isomers (e.g., 2,2-dimethyloctanoic acid). The sharp singlet at

1.12 ppm is the cleanest indicator of the 2-methyl-2-ethyl substructure versus 2,2-dimethyl variants.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dictated by the stability of the carbocations formed after cleavage at the quaternary C2 position. The molecule undergoes McLafferty rearrangement and α -cleavage.

Fragmentation Pathway Logic

- Molecular Ion (M^+):
172 (Weak, often barely visible).
- α -Cleavage: Loss of alkyl groups attached to C2.
 - Loss of Ethyl (C_2H_5):
143.
 - Loss of Methyl (CH_3):
157.
- McLafferty Rearrangement: Involves

-hydrogen transfer (from C4).

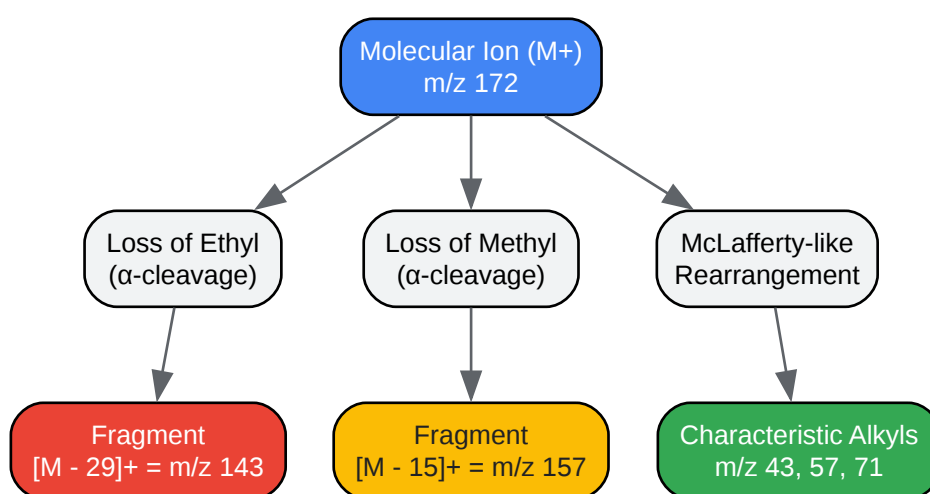
- Generates characteristic peak at

88 for 2-substituted acids, but the quaternary nature modifies this to higher mass fragments.

- Base Peak: Often

87 or similar hydrocarbon fragments (

) due to the branched alkyl chain stability.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum confirms the carboxylic acid functionality and the steric bulk of the alkyl chain.

Wavenumber (cm)	Mode	Description
2800 - 3200	O-H Stretch	Broad, strong band. Overlaps with C-H stretches. Characteristic of H-bonded dimers.
2960, 2930, 2870	C-H Stretch	Strong aliphatic stretches (methyl/methylene). Enhanced intensity due to high methyl count.
1695 - 1705	C=O Stretch	Carbonyl stretch.[4] Slightly lower frequency than linear acids (1710 cm) due to steric hindrance and dimerization.
1465, 1380	C-H Bend	Methyl bending (Umbrella mode). The doublet at ~1380 cm confirms the gem-dimethyl or isopropyl terminus.
1200 - 1300	C-O Stretch	C-O stretching coupled with O-H bending.
940	O-H Bend	Out-of-plane bending of the dimer ring.

Experimental Protocol: Isolation & Preparation

Since **2,5-Dimethyl-2-ethylhexanoic acid** is often supplied as part of the "Versatic 10" mixture, researchers may need to isolate or validate the specific isomer.

Protocol: Analytical Validation via GC-MS

- Derivatization: Convert the acid to its methyl ester to improve volatility and peak shape.
 - Reagent: Boron trifluoride-methanol (-MeOH) or Diazomethane.
 - Condition: Reflux for 30 mins (hindered acids require longer time/heat than linear acids).
- GC Separation:
 - Column: DB-5MS or equivalent (Non-polar, 30m x 0.25mm).
 - Oven Program: 60°C (1 min)
10°C/min
280°C.
- Identification:
 - The 2,5-dimethyl-2-ethyl isomer typically elutes after the 2,2-dimethyloctanoic isomer but before linear C10 analogs.
 - Validate using the 143 fragment (Loss of Ethyl) which is favored for this specific isomer over the 2,2-dimethyl isomer (which favors loss of Methyl, 157, or Butyl).

References

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